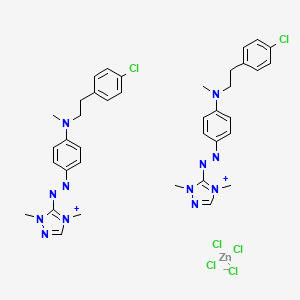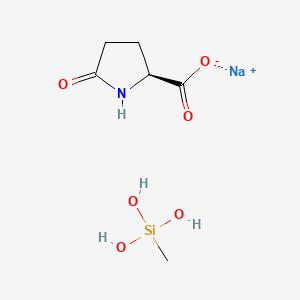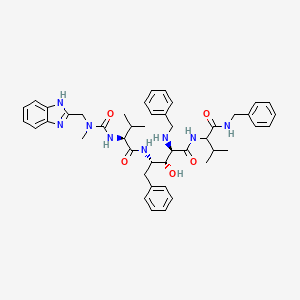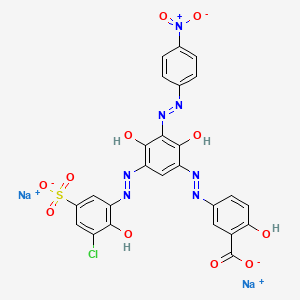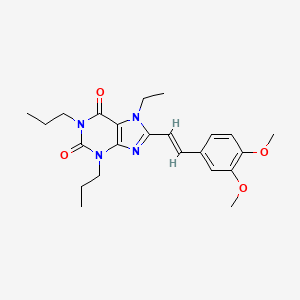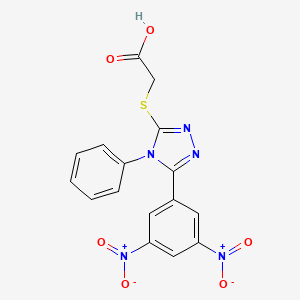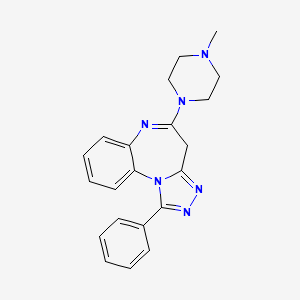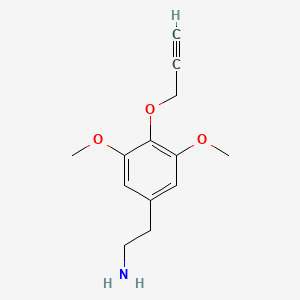
Propynyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a member of the alkynyl group and is known for its versatility in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propynyl derivatives can be synthesized through various methods. One common approach involves the nucleophilic substitution of aryl-propargyl alcohols . Another method includes the reaction of propargyl alcohol with phosphorus trichloride at elevated temperatures to form 2-propynylphosphorodichloridite, which is then thermally rearranged to propadienylphosphonic dichloride . This intermediate can be catalytically hydrogenated and hydrolyzed to yield the desired this compound compound.
Industrial Production Methods
Industrial production of this compound compounds often involves large-scale synthesis using similar methods as described above. The choice of method depends on the desired derivative and its application. Catalysts and specific reaction conditions are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Propynyl compounds undergo various types of chemical reactions, including:
Oxidation: this compound groups can be oxidized to form carbonyl compounds.
Reduction: Reduction of this compound groups can lead to the formation of alkenes or alkanes.
Substitution: this compound groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving this compound compounds include transition metal catalysts, bases, and oxidizing agents. For example, the reaction of the 1-propynyl radical with 2-methylpropene involves the addition of the radical to the π-electron density of the unsaturated hydrocarbon .
Major Products Formed
The major products formed from reactions involving this compound compounds depend on the specific reaction conditions and reagents used. For instance, the reaction of the 1-propynyl radical with 2-methylpropene can lead to the formation of trimethylsubstituted 1,3-enyne .
Wissenschaftliche Forschungsanwendungen
Propynyl compounds have a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of propynyl compounds varies depending on their specific application. For example, in the case of iodothis compound butylcarbamate, the compound exerts its effects through the reversible inhibition of acetylcholinesterase, leading to the accumulation of acetylcholine and stimulation of cholinergic synapses . The metabolic pathway involves glucuronidation as the main secondary metabolic pathway .
Vergleich Mit ähnlichen Verbindungen
Propynyl compounds can be compared with other alkynyl compounds, such as:
The uniqueness of this compound compounds lies in their versatility and ability to participate in a wide range of chemical reactions, making them valuable in various fields of research and industry.
Eigenschaften
CAS-Nummer |
952017-05-9 |
|---|---|
Molekularformel |
C13H17NO3 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
2-(3,5-dimethoxy-4-prop-2-ynoxyphenyl)ethanamine |
InChI |
InChI=1S/C13H17NO3/c1-4-7-17-13-11(15-2)8-10(5-6-14)9-12(13)16-3/h1,8-9H,5-7,14H2,2-3H3 |
InChI-Schlüssel |
KNIWBMMJSJHUJB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OCC#C)OC)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


